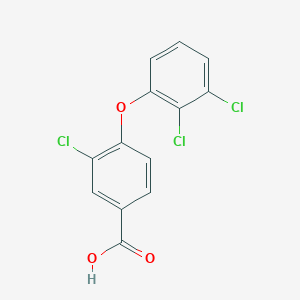![molecular formula C10H10N6 B1426872 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1328260-83-8](/img/structure/B1426872.png)
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Overview
Description
The compound “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole” belongs to a class of organic compounds known as naphthalenes . It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of this compound involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is related to pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of a bond between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed various synthetic pathways for creating derivatives of pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyrimidine, highlighting their potential in generating novel compounds with significant chemical diversity. These methods often involve reactions with alkyl halides, chloroacetamide, or bromopropionamide, leading to compounds with varied substituents and properties (Brown et al., 1979).
- The synthesis and X-ray characterization of compounds incorporating the imidazolyl and pyrazolyl groups onto pyrimidine bases have been detailed, providing insights into their molecular structures and the interactions that govern their crystalline packing (Torres et al., 2012).
- A novel synthesis approach for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases the compound's role as an intermediate in preparing pharmacologically relevant derivatives (Ogurtsov & Rakitin, 2021).
Applications in Antimicrobial and Anticancer Research
- Several studies have investigated the antimicrobial and anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown potential as novel therapeutic agents due to their effective inhibition of various bacterial and fungal strains, as well as their cytotoxic activity against cancer cell lines (Rahmouni et al., 2014; Hafez et al., 2016).
- The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives emphasize their dual functionality as anticancer and anti-5-lipoxygenase agents, highlighting the diversity of their potential therapeutic applications (Rahmouni et al., 2016).
Novel Drug Discovery and Development
- The discovery of a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) featuring a pyrazol-4-ylamino-pyrimidine structure underscores the relevance of this chemical scaffold in the development of new drugs with improved pharmacokinetic properties for oral administration (Degorce et al., 2016).
Future Directions
The compound has shown significant potential in cancer treatment, targeting tumor cells in a selective manner . It has demonstrated good to moderate anticancer activity against various cancer cell lines . Therefore, future research could focus on exploring its potential as a therapeutic agent in various types of cancer.
properties
IUPAC Name |
1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZYZXXJKWCHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



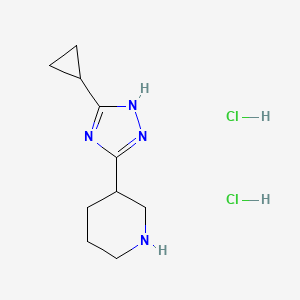

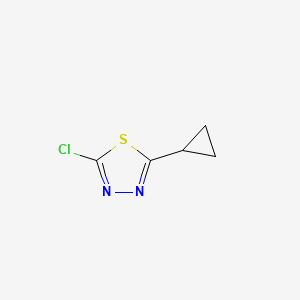
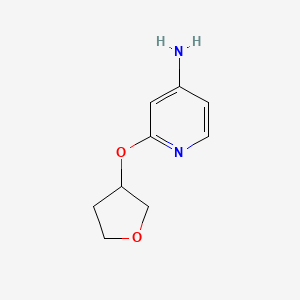

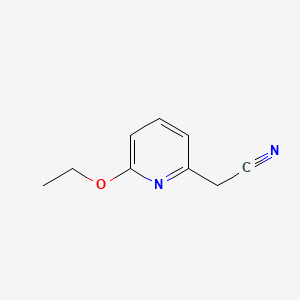
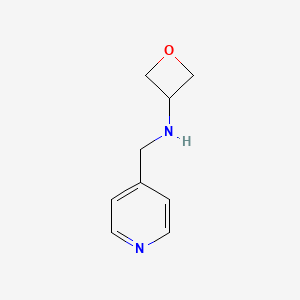


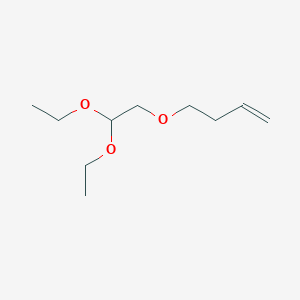
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
